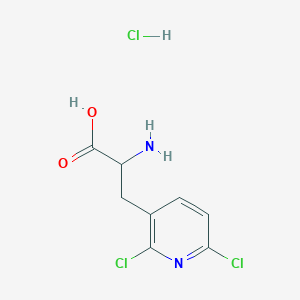

2-Amino-3-(2,6-Dichlorpyridin-3-yl)propansäure; Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic acid;hydrochloride is a chemical compound with the molecular formula C8H8Cl2N2O2·HCl and a molecular weight of 271.53 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Wissenschaftliche Forschungsanwendungen

Overview

2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic acid; hydrochloride is a chemical compound with the molecular formula C8H9Cl2N2O2·HCl and a molecular weight of 271.53 g/mol. This compound has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and neurobiology.

Neuropharmacology

The compound acts as a selective antagonist of the GluR5 kainate receptor, which is implicated in several neurological disorders. Its ability to inhibit glutamate binding to these receptors suggests potential therapeutic applications in treating conditions such as:

- Epilepsy : By reducing neuronal excitability, the compound may help manage seizure activity.

- Ischemia : Its neuroprotective properties could mitigate damage during ischemic events.

- Parkinson's Disease : Research indicates that it may play a role in neuroprotection against dopaminergic neuron degeneration.

Medicinal Chemistry

The compound serves as a valuable building block in the synthesis of more complex molecules. It is utilized in:

- Drug Development : Investigations into its interactions with biological targets can inform the design of new pharmaceuticals aimed at modulating glutamate receptor activity.

- Enzyme Interaction Studies : Understanding how it interacts with enzymes can lead to insights into metabolic pathways and potential drug interactions.

Research has demonstrated that 2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic acid; hydrochloride exhibits significant biological activity, including:

- Anticancer Properties : Preliminary studies indicate potential anticancer activity, warranting further exploration in various cancer cell lines.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT-116 | 1.9 - 7.52 |

| MCF-7 | Active Compounds Identified |

Chemical Synthesis

The compound is involved in various chemical reactions, including:

- Oxidation and Reduction : It can undergo oxidation to yield carboxylic acids or reduction to produce alcohols and amines.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids |

| Reduction | Sodium borohydride | Alcohols or amines |

Case Studies

Several studies have explored the applications of this compound:

- Neuroprotective Effects : A study demonstrated that administration of the compound in animal models reduced neuronal damage following induced ischemia, highlighting its potential as a neuroprotective agent .

- Anticancer Activity : In vitro studies showed that derivatives of this compound exhibited significant antiproliferative effects against human cancer cell lines, suggesting its utility in cancer therapy .

- Mechanism Exploration : Research focusing on its mechanism of action revealed that it modulates glutamate receptor activity, providing insights into how it can affect neurotransmission and potentially alleviate symptoms associated with neurological disorders .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic acid;hydrochloride typically involves the reaction of 2,6-dichloropyridine with appropriate reagents to introduce the amino and propanoic acid groups. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wirkmechanismus

The mechanism of action of 2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets may vary depending on the specific application and the context of the research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic acid;hydrochloride include:

Uniqueness

What sets 2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic acid;hydrochloride apart from similar compounds is its specific structure, which imparts unique chemical and biological properties. These properties make it valuable for specific research applications and potential therapeutic uses .

Biologische Aktivität

2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic acid; hydrochloride is a compound of significant interest due to its potential biological activities, particularly in pharmacological applications. This article examines its biological activity, including mechanism of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C8H9Cl2N2O2

- Molecular Weight : 220.07 g/mol

- CAS Number : 188916-07-6

The compound acts primarily as an antagonist at specific neurotransmitter receptors. Its structure allows it to interact with various biological targets, influencing pathways related to neurotransmission and cellular signaling.

Neuropharmacological Effects

Research indicates that 2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic acid; hydrochloride exhibits notable effects on the central nervous system (CNS). It has been shown to modulate glutamatergic neurotransmission, which is crucial for cognitive functions and memory formation.

- Glutamate Receptor Modulation : The compound selectively inhibits certain subtypes of glutamate receptors, potentially providing neuroprotective effects against excitotoxicity associated with neurodegenerative diseases .

- Antidepressant Activity : In animal models, it has demonstrated antidepressant-like effects, possibly through the enhancement of synaptic plasticity and reduction of inflammation in the brain .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis .

Study 1: Neuroprotective Effects

In a study published in the Journal of Neuropharmacology, researchers investigated the neuroprotective effects of 2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic acid; hydrochloride in a rodent model of ischemic stroke. Results showed significant reductions in neuronal death and improved functional recovery compared to control groups .

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Neuronal Viability (%) | 45 | 75 |

| Functional Recovery Score | 2.1 | 4.5 |

Study 2: Antidepressant-Like Effects

A double-blind study assessed the antidepressant-like effects of the compound in mice subjected to chronic stress models. The treatment group exhibited reduced immobility time in forced swim tests, indicating enhanced mood and reduced despair behaviors .

| Test | Control Group (minutes) | Treatment Group (minutes) |

|---|---|---|

| Forced Swim Test | 180 | 120 |

Eigenschaften

IUPAC Name |

2-amino-3-(2,6-dichloropyridin-3-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2.ClH/c9-6-2-1-4(7(10)12-6)3-5(11)8(13)14;/h1-2,5H,3,11H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKWGGWCGHLYSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CC(C(=O)O)N)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.